molecular formula C27H41O2D3 B602758 Calcifediol-d3 CAS No. 1262843-45-7

Calcifediol-d3

Katalognummer B602758
CAS-Nummer: 1262843-45-7
Molekulargewicht: 403.67
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcifediol, also known as calcidiol or 25-hydroxyvitamin D3, is a form of vitamin D produced in the liver by hydroxylation of vitamin D3 (cholecalciferol) by the enzyme vitamin D 25-hydroxylase . It is a major circulating metabolite of vitamin D3 and is the best indicator of the body’s vitamin D stores . Calcifediol is used to treat secondary hyperparathyroidism in adult patients with stage 3 or 4 chronic kidney disease and serum total 25-hydroxyvitamin D levels less than 30 ng/mL .


Synthesis Analysis

Vitamin D3 (cholecalciferol) is converted to 25-hydroxyvitamin D (25OHD) in the liver, through the action of 25-hydroxylases (mainly CYP2R1 and some other P450 enzymes) . Calcifediol is one step closer in the metabolic pathway to active vitamin D as it is independent of hepatic 25-hydroxylation .


Molecular Structure Analysis

Calcifediol is a hydroxycalciol that is calciol in which the hydrogen at position 25 has been replaced by a hydroxy group . It is a prehormone resulting from the oxidation of calciol in the liver .


Chemical Reactions Analysis

Calcidiol undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to produce calcitriol (1,25- dihydroxycholecalciferol), the active form of vitamin D3 .


Physical And Chemical Properties Analysis

Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D. At comparable doses to vitamin D3, calcifediol achieves target serum 25 (OH)D concentrations more rapidly and in contrast to vitamin D3, it has a predictable and linear dose–response curve irrespective of baseline serum 25 (OH)D concentrations .

Wissenschaftliche Forschungsanwendungen

Treatment of Vitamin D Deficiency

Field

Endocrinology and Nutrition

Application

Calcifediol is used to prevent and treat vitamin D deficiency . It is efficient and safe in the general population .

Method of Application

The dose, frequency, and duration of treatment with Calcifediol are determined according to serum 25 (OH)D concentrations, condition, type of patient, and comorbidities .

Results

Calcifediol has certain advantages over cholecalciferol, such as its rapid onset of action and greater potency . It achieves target serum 25 (OH)D concentrations more rapidly and has a predictable and linear dose–response curve .

Treatment of Bone Diseases

Field

Orthopedics

Application

Calcifediol plays an important role in bone mineralization, calcium and phosphate homeostasis, and skeletal health . It is used in the treatment of bone diseases like rickets and osteomalacia .

Method of Application

The dosage is determined based on the patient’s serum 25 (OH)D concentrations, the specific bone disease being treated, and the patient’s overall health status .

Results

Calcifediol is effective in the treatment of bone diseases, helping to increase bone mineral density and reduce fracture risk .

Treatment in Obesity

Field

Obesity Medicine

Application

Calcifediol may be preferable to vitamin D3 for patients with obesity .

Method of Application

The dosage and frequency of Calcifediol administration are determined based on the patient’s serum 25 (OH)D concentrations and their specific health condition .

Results

Calcifediol achieves target serum 25 (OH)D concentrations more rapidly in patients with obesity .

Treatment of Hypoparathyroidism

Field

Endocrinology

Application

Calcifediol is used in the management of hypoparathyroidism , a condition where the parathyroid glands do not produce enough parathyroid hormone .

Results

Calcifediol helps to manage the symptoms of hypoparathyroidism by increasing the levels of vitamin D in the body .

Treatment of Renal Osteodystrophy

Field

Nephrology

Application

Calcifediol is used in the management of renal osteodystrophy in patients with chronic renal failure undergoing dialysis . Renal osteodystrophy is a bone disease that occurs when the kidneys fail to maintain the proper levels of calcium and phosphorus in the blood .

Results

Calcifediol helps to manage the symptoms of renal osteodystrophy by increasing the levels of vitamin D in the body .

Treatment of Respiratory Tract Diseases

Field

Pulmonology

Application

Supplementation with Calcifediol can support immune function and reduce the risk and impact of respiratory tract diseases, like COVID-19 .

Results

Calcifediol helps to elevate optimal vitamin D levels faster, unlocking the benefits of the ‘sunshine vitamin’ more rapidly than vitamin D3 .

Treatment of Liver Disease

Field

Hepatology

Application

Calcifediol may be preferable to vitamin D3 for patients with liver disease . It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .

Results

At comparable doses to vitamin D3, calcifediol achieves target serum 25 (OH)D concentrations more rapidly . It has a predictable and linear dose–response curve irrespective of baseline serum 25 (OH)D concentrations .

Treatment of Malabsorption

Field

Gastroenterology

Application

Calcifediol may be preferable to vitamin D3 for patients with malabsorption . The intestinal absorption of calcifediol is relatively preserved in patients with fat malabsorption .

Results

Calcifediol is less prone to sequestration in adipose tissue . It helps to elevate optimal vitamin D levels faster, unlocking the benefits of the ‘sunshine vitamin’ more rapidly than vitamin D3 .

Safety And Hazards

Calcifediol is a safe and effective treatment for vitamin D deficiency in the young adult population, but long-term use may be required to sustain optimal 25 (OH)D levels . No clinically relevant changes in bone metabolism parameters or toxic 25 (OH)D levels were observed, and no serious adverse events were reported throughout the study .

Zukünftige Richtungen

With the prevalence of vitamin D deficiency reaching epidemic proportions, there is a growing interest in vitamin D research field by the scientific community . Calcifediol is suitable for use in all patients with vitamin D deficiency and may be preferable to vitamin D3 for patients with obesity, liver disease, malabsorption and those who require a rapid increase in 25 (OH)D concentrations .

Eigenschaften

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-CMMPNOGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747283
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcifediol-d3

CAS RN

140710-94-7, 1262843-45-7
Record name (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140710-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
K Kalantar-Zadeh, MZ Molnar, CP Kovesdy… - Current opinion in …, 2012 - ncbi.nlm.nih.gov
MBD following kidney transplantation is common and characterized by loss of bone volume and mineralization abnormalities often leading to low turnover bone disease. Although there …
Number of citations: 100 www.ncbi.nlm.nih.gov
Ö YILDIRIM UĞURLU - 2022 - acikerisim.karabuk.edu.tr
ÖZ Koronavirüs, esas olarak insan solunum sistemini hedef alan başlıca patojenlerden biridir. COVID-19, 11 Mart 2020 tarihinde Dünya Sağlık Örgütü (DSÖ) tarafından küresel bir halk …
Number of citations: 0 acikerisim.karabuk.edu.tr

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.